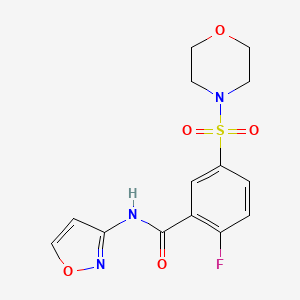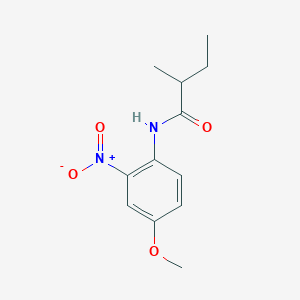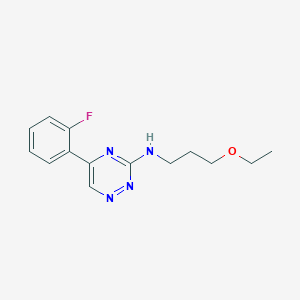![molecular formula C20H17ClN2O4 B4988497 N-{4-[(3-chloro-4-ethoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B4988497.png)
N-{4-[(3-chloro-4-ethoxybenzoyl)amino]phenyl}-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(3-chloro-4-ethoxybenzoyl)amino]phenyl}-2-furamide, also known as CEFA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of N-{4-[(3-chloro-4-ethoxybenzoyl)amino]phenyl}-2-furamide is not fully understood, but studies suggest that it may act as a DNA intercalator and inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair. N-{4-[(3-chloro-4-ethoxybenzoyl)amino]phenyl}-2-furamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-{4-[(3-chloro-4-ethoxybenzoyl)amino]phenyl}-2-furamide has been found to have a low toxicity profile and minimal side effects in animal studies. It has been shown to cross the blood-brain barrier and accumulate in the brain, suggesting its potential use in the treatment of neurodegenerative diseases. N-{4-[(3-chloro-4-ethoxybenzoyl)amino]phenyl}-2-furamide has also been found to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of N-{4-[(3-chloro-4-ethoxybenzoyl)amino]phenyl}-2-furamide is its low toxicity profile, which makes it a suitable candidate for in vitro and in vivo studies. However, its low solubility in water can make it challenging to administer in certain experiments. Additionally, more research is needed to fully understand the mechanism of action and potential therapeutic applications of N-{4-[(3-chloro-4-ethoxybenzoyl)amino]phenyl}-2-furamide.
Future Directions
Future research on N-{4-[(3-chloro-4-ethoxybenzoyl)amino]phenyl}-2-furamide could focus on its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, more studies are needed to fully understand the mechanism of action and potential side effects of N-{4-[(3-chloro-4-ethoxybenzoyl)amino]phenyl}-2-furamide. Further research could also explore the use of N-{4-[(3-chloro-4-ethoxybenzoyl)amino]phenyl}-2-furamide as a tool in drug discovery, as well as its potential use in combination with other anti-cancer agents.
Synthesis Methods
N-{4-[(3-chloro-4-ethoxybenzoyl)amino]phenyl}-2-furamide is synthesized through a multistep process that involves the reaction of 3-chloro-4-ethoxybenzoic acid with 4-aminophenyl furan-2-carboxylate in the presence of a coupling agent. The resulting intermediate is then treated with thionyl chloride to obtain the final product, N-{4-[(3-chloro-4-ethoxybenzoyl)amino]phenyl}-2-furamide.
Scientific Research Applications
N-{4-[(3-chloro-4-ethoxybenzoyl)amino]phenyl}-2-furamide has been studied for its potential therapeutic applications in various fields of science, including cancer research, drug discovery, and neuroscience. Studies have shown that N-{4-[(3-chloro-4-ethoxybenzoyl)amino]phenyl}-2-furamide has anti-tumor properties and can inhibit the growth of cancer cells in vitro and in vivo. Additionally, N-{4-[(3-chloro-4-ethoxybenzoyl)amino]phenyl}-2-furamide has been found to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.
properties
IUPAC Name |
N-[4-[(3-chloro-4-ethoxybenzoyl)amino]phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O4/c1-2-26-17-10-5-13(12-16(17)21)19(24)22-14-6-8-15(9-7-14)23-20(25)18-4-3-11-27-18/h3-12H,2H2,1H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKWJAWUWFCLEGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CO3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-{[(3-chloro-4-ethoxyphenyl)carbonyl]amino}phenyl)furan-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2,2-trichloro-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4988417.png)
![1-[3-(4-methoxyphenoxy)propoxy]-3-(trifluoromethyl)benzene](/img/structure/B4988420.png)
![3-[(5-bromo-2-pyridinyl)amino]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile](/img/structure/B4988424.png)

![7-(4-chlorophenyl)-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-2-carboxylic acid](/img/structure/B4988436.png)
![3-(3-fluorobenzyl)-1,7-dimethyl-5-(1-piperidinylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4988438.png)
![2-amino-7-methyl-4-(2-naphthyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B4988446.png)
![N-[5-(3,4-diethoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B4988450.png)
![1-[2-(2-bromophenoxy)ethyl]piperidine oxalate](/img/structure/B4988462.png)

![N-(2,5-dichlorophenyl)-3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B4988487.png)


